molecular formula C18H21N5O2S2 B13348958 N-(1-Cyanocyclohexyl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide

N-(1-Cyanocyclohexyl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B13348958
M. Wt: 403.5 g/mol
InChI Key: KREHOBVTBCLFIP-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H21N5O2S2 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(1-Cyanocyclohexyl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H20N6O2S
  • Molecular Weight : 340.4 g/mol
  • CAS Number : 924023-20-1

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit a wide range of biological activities. These include:

  • Anticancer Activity : Thiadiazole derivatives have shown promising results against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. For instance, certain thiadiazole derivatives have demonstrated IC50 values as low as 29 µM against HeLa cells .
  • Antibacterial and Antifungal Properties : Thiadiazoles are known for their antimicrobial activities, which can be attributed to their ability to inhibit specific enzymes and disrupt cellular processes in pathogens .
  • Anti-inflammatory Effects : Some studies have reported that thiadiazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Thiadiazoles often target enzymes such as carbonic anhydrase (CA), cyclooxygenase (CO), and matrix metalloproteinases (MMPs), which are involved in tumor progression and inflammation .
  • Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis. For example, studies have shown that specific thiadiazole derivatives can halt the proliferation of cancer cells by interfering with their cell cycle machinery .

Data Table: Biological Activity Summary

Activity TypeTarget Cell LinesIC50 Value (µM)Reference
AnticancerMCF-773
AnticancerHeLa29
AntibacterialVariousVaries
Anti-inflammatoryIn vitro modelsNot specified

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various thiadiazole derivatives against MCF-7 and HeLa cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 29 µM to 73 µM . This highlights the potential of this compound in cancer therapy.

Case Study 2: Enzyme Inhibition Assay

In another study focusing on enzyme inhibition, several thiadiazole compounds were tested for their ability to inhibit carbonic anhydrase activity. The results demonstrated a significant reduction in enzyme activity, suggesting that these compounds could be developed into effective therapeutic agents targeting metabolic pathways in cancer cells .

Properties

Molecular Formula

C18H21N5O2S2

Molecular Weight

403.5 g/mol

IUPAC Name

N-(1-cyanocyclohexyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H21N5O2S2/c1-25-14-7-5-6-13(10-14)20-16-22-23-17(27-16)26-11-15(24)21-18(12-19)8-3-2-4-9-18/h5-7,10H,2-4,8-9,11H2,1H3,(H,20,22)(H,21,24)

InChI Key

KREHOBVTBCLFIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NN=C(S2)SCC(=O)NC3(CCCCC3)C#N

Origin of Product

United States

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